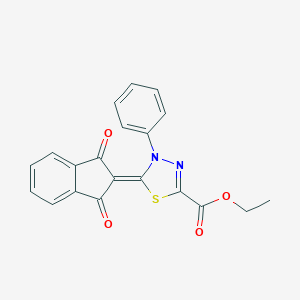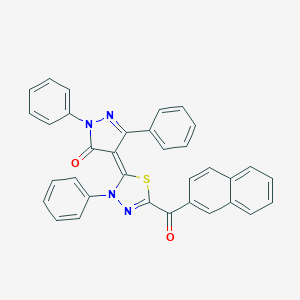![molecular formula C27H23N3O3S2 B283150 Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283150.png)
Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as EBO-PP, is a chemical compound that has been widely studied for its potential applications in scientific research. EBO-PP is a member of the spirocyclic triazoles family, which are known for their diverse biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its ability to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in the progression of cancer, inflammation, and other diseases. Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been shown to have antimicrobial activity against several bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is not fully understood, but it is believed to involve the coordination of the spirocyclic triazole moiety with the active site of metalloproteases. This interaction leads to the inhibition of the enzyme's activity and prevents the degradation of extracellular matrix components, which are essential for cell growth and tissue repair.
Biochemical and Physiological Effects:
Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of metalloprotease activity, the induction of apoptosis in cancer cells, and the suppression of inflammatory cytokines. Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is also stable under various conditions, which allows for long-term storage and transportation. However, one of the limitations of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the study of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, including the development of more potent and selective metalloprotease inhibitors, the investigation of its antimicrobial activity against emerging pathogens, and the exploration of its potential applications in other fields, such as materials science and catalysis. Additionally, the development of novel drug delivery systems for Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate could enhance its therapeutic potential and improve its pharmacokinetic properties.
Conclusion:
In conclusion, Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a promising compound that has been widely studied for its potential applications in scientific research. Its ability to inhibit metalloprotease activity and its low toxicity make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate involves the condensation of 4-methylbenzaldehyde and thiourea, followed by the reaction with ethyl acetoacetate and benzyl bromide. The final product is obtained after several purification steps, including recrystallization and column chromatography. The yield of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is typically around 60-70%, and the purity can be confirmed by NMR and mass spectrometry.
Propriétés
Formule moléculaire |
C27H23N3O3S2 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
ethyl (7Z)-7-benzylidene-4-(4-methylphenyl)-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C27H23N3O3S2/c1-3-33-26(32)24-28-30(22-16-14-19(2)15-17-22)27(35-24)29(21-12-8-5-9-13-21)25(31)23(34-27)18-20-10-6-4-7-11-20/h4-18H,3H2,1-2H3/b23-18- |
Clé InChI |
RECDBHZWZRCKOB-NKFKGCMQSA-N |
SMILES isomérique |
CCOC(=O)C1=NN(C2(S1)N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
SMILES canonique |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)

![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)

![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)
